Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate
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Overview
Description
Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Alkylation: The triazole ring is then alkylated with methyl and ethyl groups under basic conditions.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the ethylamino group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Substituted triazole compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.
Material Science: Triazole derivatives are often used in the development of new materials with specific properties.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may be explored for such applications.
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Medicine
Pharmaceutical Development: The compound may be investigated for its potential therapeutic effects, such as antifungal or anticancer activities.
Industry
Agrochemicals: The compound may be used in the development of pesticides or herbicides.
Polymer Additives: It may be used as an additive in polymers to enhance specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate
- Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(amino)propanoate
Uniqueness
Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate is unique due to the specific substitution pattern on the triazole ring and the presence of both methyl ester and ethylamino groups. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H18N4O2 |
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Molecular Weight |
226.28 g/mol |
IUPAC Name |
methyl 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate |
InChI |
InChI=1S/C10H18N4O2/c1-5-11-9(10(15)16-4)6-14-8(3)12-7(2)13-14/h9,11H,5-6H2,1-4H3 |
InChI Key |
GXTOLTUAZDARBI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C(=NC(=N1)C)C)C(=O)OC |
Origin of Product |
United States |
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